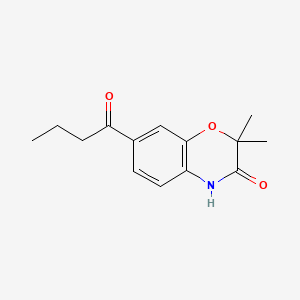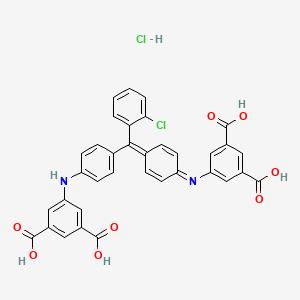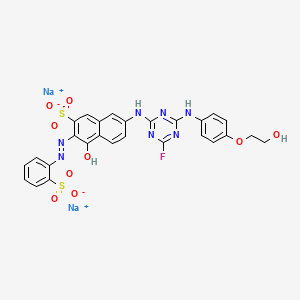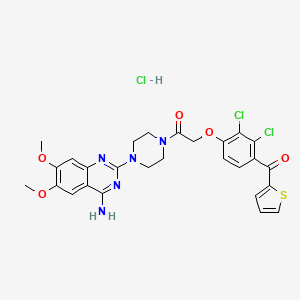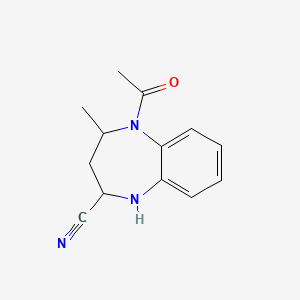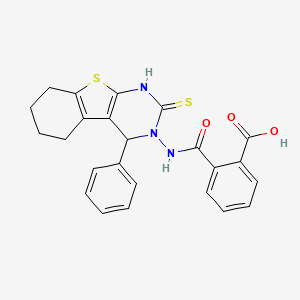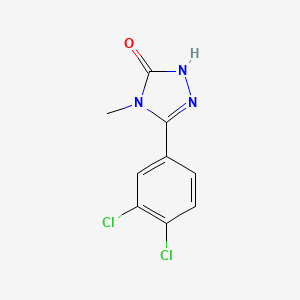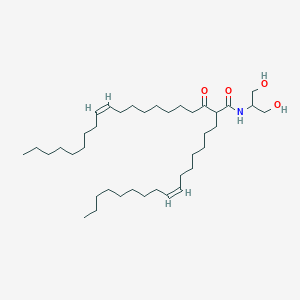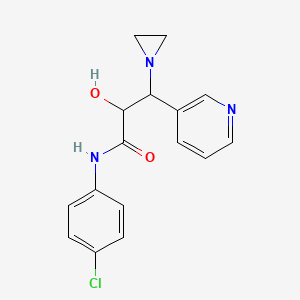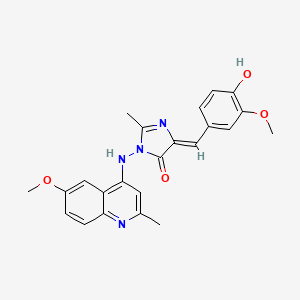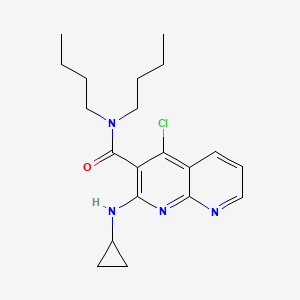
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- is a synthetic organic compound belonging to the class of naphthyridines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- typically involves multi-step reactions starting from 4-hydroxy-2,7-dimethyl-1,8-naphthyridine The N,N-dibutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
科学的研究の応用
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .
類似化合物との比較
Similar Compounds
Vosaroxin: A known 1,8-naphthyridine derivative with anticancer activity.
2,7-Dimethyl-1,8-naphthyridine derivatives: These compounds have been studied for their cytotoxic activity against cancer cell lines.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-2-(cyclopropylamino)-N,N-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II and induce cell death in cancer cells makes it a promising candidate for further development as an anticancer agent .
特性
CAS番号 |
156992-02-8 |
|---|---|
分子式 |
C20H27ClN4O |
分子量 |
374.9 g/mol |
IUPAC名 |
N,N-dibutyl-4-chloro-2-(cyclopropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H27ClN4O/c1-3-5-12-25(13-6-4-2)20(26)16-17(21)15-8-7-11-22-18(15)24-19(16)23-14-9-10-14/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3,(H,22,23,24) |
InChIキー |
PBIDUUPALMPRFX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


